4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound is a pyrrol-2-one derivative characterized by a 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one core substituted with a 4-butoxy-3-methylbenzoyl group at position 4, a 4-pyridinyl group at position 5, and a 3-pyridinylmethyl group at position 1. Its molecular formula is C₃₀H₃₂N₂O₄, with an average molecular mass of 484.596 g/mol and a monoisotopic mass of 484.236208 g/mol .
Properties
IUPAC Name |
(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-5-pyridin-4-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-3-4-14-34-22-8-7-21(15-18(22)2)25(31)23-24(20-9-12-28-13-10-20)30(27(33)26(23)32)17-19-6-5-11-29-16-19/h5-13,15-16,24,31H,3-4,14,17H2,1-2H3/b25-23+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEODSEHRRXKVQI-WJTDDFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=NC=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=NC=C4)/O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one represents a significant structure in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C25H31N3O4
- Molecular Weight : 437.5 g/mol
- IUPAC Name : (4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-pyridin-4-ylpyrrolidine-2,3-dione
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of functional groups allows it to modulate enzyme activity and receptor interactions, leading to various pharmacological effects.
Key Mechanisms Include:
- Acetylcholinesterase Inhibition : The compound has been studied for its potential role as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Properties : The structural features suggest potential anticancer activity, possibly through apoptosis induction in cancer cells .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and related derivatives. Below is a summary of notable findings:
Case Studies
- Alzheimer's Disease Research : A series of derivatives based on this compound were synthesized and evaluated for their dual inhibition of AChE and butyrylcholinesterase (BuChE). The most potent derivative showed an IC50 value significantly lower than existing treatments, indicating its potential as a lead compound for drug development against Alzheimer's disease .
- Antimicrobial Studies : In vitro tests revealed that the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antibiotics.
- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 4-aroyl-3-hydroxypyrrol-2-one derivatives, which exhibit structural diversity in their aroyl substituents, N1-substituents, and 5-position aryl groups. Below is a detailed comparison with structurally related analogs from published synthesis studies:
Table 1: Structural and Physicochemical Comparisons
Key Findings :
Substituent Effects on Yield :
- Bulky groups (e.g., tert-butyl in Compound 20) enhance yields (62%) by stabilizing intermediates , while electron-withdrawing groups (e.g., CF₃ in Compound 25) reduce yields (9%) by impeding nucleophilic addition .
- The target compound’s synthesis yield is unspecified but likely influenced by the 3-pyridinylmethyl group’s steric demands.
Thermal Stability :
- Melting points correlate with molecular symmetry and intermolecular interactions. For example, Compound 20’s tert-butyl group increases rigidity, raising its melting point to 263–265°C , whereas Compound 41’s ethoxy group lowers it to 128–130°C due to reduced crystallinity .
Bioactivity Implications :
- While bioactivity data for the target compound is absent in the provided evidence, analogs like Compound 25 (with CF₃) and Compound 30 (with 3,5-dichlorophenyl) suggest that halogenation enhances hydrophobic interactions in target binding .
Unique Features of the Target Compound :
- Dual Pyridine Moieties: The 4-pyridinyl and 3-pyridinylmethyl groups may confer enhanced π-π stacking and hydrogen-bonding capabilities compared to analogs with single pyridine or non-aromatic N-substituents.
Challenges :
- The simultaneous presence of pyridine rings and a bulky aroyl group may necessitate prolonged reaction times or elevated temperatures, as seen in Compound 30’s synthesis (10-hour reflux) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
